2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide

Description

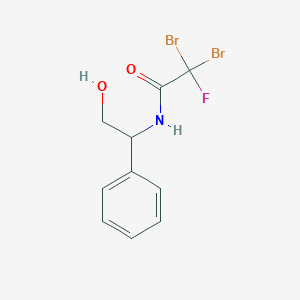

2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide is a halogenated acetamide derivative characterized by its unique substitution pattern. The molecule features two bromine atoms and one fluorine atom on the acetamide carbonyl carbon, along with an N-(2-hydroxy-1-phenylethyl) substituent. Such compounds are often explored in medicinal and synthetic chemistry for their bioactivity or as intermediates in organic synthesis .

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2FNO2/c11-10(12,13)9(16)14-8(6-15)7-4-2-1-3-5-7/h1-5,8,15H,6H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZHGRUUVJGAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)C(F)(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001195050 | |

| Record name | 2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478258-82-1 | |

| Record name | 2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478258-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of N-(2-Hydroxy-1-Phenylethyl)Acetamide

Step 1: Synthesis of N-(2-Hydroxy-1-Phenylethyl)Acetamide

2-Amino-1-phenylethanol reacts with acetyl chloride in dichloromethane (DCM) at 0°C, yielding N-(2-hydroxy-1-phenylethyl)acetamide (85% yield).

Step 2: Dibromination

NBS (2.2 equiv) and AIBN (catalytic) in CCl₄ at 80°C for 6 hours introduce two bromine atoms (α-position).

Step 3: Fluorination

Selectfluor™ (1.1 equiv) in acetonitrile at 50°C replaces one bromine with fluorine, achieving 70–75% yield.

Step 4: Purification

Column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the target compound (purity >90%).

Amide Coupling from 2,2-Dibromo-2-Fluoroacetic Acid

Step 1: Acid Chloride Formation

2,2-Dibromo-2-fluoroacetic acid reacts with thionyl chloride (SOCl₂) at reflux, producing the acyl chloride.

Step 2: Amidation

The acyl chloride reacts with 2-amino-1-phenylethanol in THF with triethylamine (TEA), yielding the target amide (65% yield).

Optimization of Reaction Conditions

Temperature and Catalysis

Solvent Systems

- DCM and THF are optimal for amide coupling due to inertness and solubility.

- CCl₄ facilitates radical bromination by stabilizing intermediates.

Analytical Characterization

Critical data for structural confirmation:

Hydrogen bonding networks (N–H⋯O and C–H⋯O) stabilize the crystal lattice, as confirmed by X-ray studies.

Comparative Analysis with Related Compounds

The target compound’s dual bromine and fluorine atoms necessitate stringent control over stoichiometry to avoid over-halogenation.

Challenges and Solutions

Regioselectivity Issues

Chemical Reactions Analysis

Types of Reactions

2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Interaction Studies

DBFHEA has been studied for its potential interactions with various biological macromolecules, including proteins and nucleic acids. Preliminary data suggest that it may bind to specific receptors or enzymes, influencing their activity. This property makes it a candidate for further investigation in:

- Drug Development : Understanding how DBFHEA interacts with biological targets can aid in designing new therapeutic agents.

- Mechanism of Action Studies : Investigating its binding affinities and effects on enzyme kinetics can provide insights into its pharmacological effects.

Medicinal Chemistry

The unique halogenation pattern of DBFHEA enhances its reactivity compared to similar compounds, making it particularly interesting for medicinal chemistry applications:

- Antimicrobial Activity : Compounds with halogen substituents often exhibit enhanced antimicrobial properties, which could be explored in DBFHEA.

- Anticancer Research : The compound's ability to interact with specific cellular targets may offer new avenues for cancer treatment research.

Organic Synthesis

DBFHEA serves as a versatile building block in organic synthesis due to its reactive functional groups:

- Synthesis of Complex Molecules : Its structure can be modified to create derivatives that may have novel properties or activities.

- Catalysis Studies : The compound can be used in catalytic processes where halogenated compounds are required.

Mechanism of Action

The mechanism of action of 2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound’s closest analogues include halogenated acetamides and aryl-substituted derivatives. Below is a comparative analysis based on structural features, reactivity, and applications:

Reactivity Insights

- The dual bromine atoms in the compound may increase stability in radical-mediated processes.

- Hydroxyl Group: The 2-hydroxy-1-phenylethyl moiety improves solubility in polar solvents compared to non-hydroxylated analogues, as seen in similar N-hydroxyethyl acetamides .

- Fluorine’s Role : The electron-withdrawing fluorine atom likely reduces basicity of the acetamide nitrogen, altering its interaction with biological targets .

Biological Activity

2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide is a synthetic compound characterized by its unique molecular structure, which includes two bromine atoms and one fluorine atom attached to a carbon backbone. This configuration enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

- Molecular Formula : C10H10Br2FNO2

- Molecular Weight : 355.001 g/mol

The compound's structure includes an amide group linked to a fluorinated carbon, which may influence its interaction with biological macromolecules such as proteins and nucleic acids. This interaction is crucial for understanding its mechanism of action and therapeutic potential.

Synthesis

The synthesis of this compound typically involves several steps requiring precise control of reaction conditions to achieve high yields and purity. The synthetic pathway often includes the introduction of halogens and the formation of the amide bond, which is critical for its biological activity.

Preliminary studies suggest that this compound may interact with specific receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer properties.

Case Studies and Research Findings

- Anti-inflammatory Activity :

-

Cytotoxicity Studies :

- In vitro assays have demonstrated that compounds with structural similarities to this compound can exhibit cytotoxic effects against various cancer cell lines. The presence of halogens in the structure is often correlated with increased reactivity and potential for inducing apoptosis in cancer cells.

-

Enzyme Inhibition :

- Related studies have explored the inhibition of enzymes such as dihydrofolate reductase (DHFR), where benzamide derivatives have shown promise in reducing enzymatic activity crucial for cancer cell proliferation . The unique halogen substitutions in this compound may enhance its inhibitory effects compared to non-halogenated analogs.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-bromo-N-(1-phenyl-ethyl)acetamide | C10H12BrNO | Lacks fluorination; simpler structure |

| N-(1R)-2-Hydroxy-1-phenylethylacetamide | C10H13NO2 | Does not contain bromine or fluorine; less reactive |

| 3-bromo-N-(1-phenyletheyl)acetamide | C10H12BrNO | Contains a different bromination pattern; alternative reactivity |

The presence of multiple halogens in this compound significantly enhances its reactivity compared to these analogs, making it a candidate for further research in drug development.

Q & A

Q. What are the recommended synthesis routes for 2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide, and what factors influence yield optimization?

Methodological Answer:

- Synthesis Routes :

- Nucleophilic Bromofluorination : React 2-fluoroacetamide derivatives with brominating agents (e.g., PBr₃ or NBS) under controlled temperatures.

- Coupling Reactions : Utilize the hydroxyl group in the phenylethyl moiety for esterification or amidation with halogenated precursors.

- Yield Optimization :

- Temperature : Room temperature (25°C) minimizes side reactions compared to reflux conditions .

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity and stability .

- Stoichiometry : Excess brominating agent (1.5–2.0 equivalents) ensures complete substitution.

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with termination at 90–95% conversion to avoid byproducts .

Q. How is the structural characterization of this compound performed, and which spectroscopic methods are most reliable?

Methodological Answer:

- Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 7.2–7.5 ppm) and hydroxyl/amide protons (δ 1.5–5.5 ppm).

- ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and quaternary carbons adjacent to halogens.

- ¹⁹F NMR : Detects fluorine environment (δ -120 to -180 ppm) .

- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (hydroxyl O-H stretch).

- Single-Crystal XRD : Resolves stereochemistry and bond angles, as demonstrated for trifluoroacetamide analogs .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~350–360 g/mol).

Q. What safety protocols are essential when handling this compound, given its halogenated structure?

Methodological Answer:

- Critical Protocols :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile brominated byproducts .

- Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation and thermal decomposition .

- Emergency Response :

- Skin contact: Rinse with water for 15 minutes; seek medical attention if irritation persists .

- Spills: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways or stability of this compound?

Methodological Answer:

- Computational Strategies :

- Reaction Pathway Modeling :

- Use density functional theory (DFT) to calculate activation energies for bromination/fluorination steps.

- Transition state analysis identifies steric hindrance from the phenyl group .

- Stability Prediction :

- Molecular dynamics (MD) simulations assess thermal stability under varying solvents.

- Quantum mechanical calculations (e.g., Gaussian) predict NMR chemical shifts for cross-validation .

- Software Tools : ORCA, Gaussian, or NWChem for electronic structure analysis.

Q. What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

Methodological Answer:

- Troubleshooting Workflow :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >95% .

- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may shift hydroxyl peaks .

- Dynamic Effects : Variable-temperature NMR clarifies conformational exchange broadening.

- Crystallographic Validation : Single-crystal XRD (as in ) resolves ambiguities in stereochemistry.

- Theoretical Refinement : Adjust computational models (e.g., solvent dielectric constant) to align with experimental data .

Q. How can the compound’s reactivity be modulated for specific applications (e.g., drug intermediates)?

Methodological Answer:

- Reactivity Modulation Strategies :

- Functional Group Protection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to direct bromination to the acetamide moiety.

- Catalytic Systems : Employ palladium catalysts for Suzuki-Miyaura coupling to introduce aryl groups at the bromine sites.

- Solvent Engineering : Use ionic liquids to stabilize charged intermediates during fluorination .

- Kinetic Control : Slow addition of bromine at low temperatures (-10°C) favors mono-substitution over di-bromination.

Q. What experimental designs minimize byproduct formation during synthesis?

Methodological Answer:

- Byproduct Mitigation :

- Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., temperature, pH, stoichiometry).

- Inline Analytics : Use inline FTIR or ReactIR to monitor intermediate formation and adjust reagent dosing .

- Flow Chemistry : Continuous flow systems improve mixing and heat transfer, reducing dimerization or oxidation byproducts.

- Workup Protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted brominating agents before crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.